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Compound of Interest

Compound Name:
7-bromo-N-methylquinoxalin-2-

amine

Cat. No.: B12106989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 7-bromo-N-methylquinoxalin-2-amine. The information presented herein is

essential for the identification, characterization, and quality control of this molecule in research

and development settings. The guide includes tabulated summaries of predicted and

representative Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared

(IR) data, detailed experimental protocols for acquiring such data, and visualizations of the

analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 7-bromo-N-methylquinoxalin-
2-amine. This data is a combination of predicted values based on structurally similar

compounds and typical spectroscopic ranges for the functional groups present.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Data
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Multiplicity

~7.8-8.0 d

~7.6-7.8 dd

~7.5-7.7 d

~7.3-7.5 s

~4.9-5.1 br s

~3.0-3.2 d

Predicted chemical shifts are based on data from analogous quinoxaline and bromoaniline

derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry (MS) Data
Technique Ionization Mode m/z (Predicted) Assignment

Electrospray

Ionization (ESI)
Positive 239.0 / 241.0

[M+H]⁺ (Isotopic

pattern for Br)

261.0 / 263.0
[M+Na]⁺ (Isotopic

pattern for Br)

The molecular weight of 7-bromo-N-methylquinoxalin-2-amine (C₉H₈BrN₃) is approximately

238.09 g/mol . The predicted m/z values account for the natural isotopic abundance of bromine

(⁷⁹Br and ⁸¹Br).

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3350-3310 Medium, Sharp
N-H Stretch (Secondary

Amine)

~3050-3000 Medium Aromatic C-H Stretch

~2950-2850 Weak-Medium Aliphatic C-H Stretch (N-CH₃)

~1620-1580 Strong
C=N Stretch (Quinoxaline

Ring)

~1550-1450 Strong Aromatic C=C Stretch

~1335-1250 Strong Aromatic C-N Stretch

~850-800 Strong
C-H Out-of-plane Bending

(Aromatic)

~600-500 Medium-Strong C-Br Stretch

This data is based on typical IR absorption frequencies for aromatic secondary amines and

bromo-substituted aromatic compounds.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 7-bromo-N-methylquinoxalin-2-amine.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0 to 160 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.
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Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS

at 0.00 ppm).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source,

coupled to a liquid chromatograph (LC-MS) or a direct infusion pump.

Sample Preparation:

Prepare a dilute solution of 7-bromo-N-methylquinoxalin-2-amine (approximately 10-100

µg/mL) in a suitable solvent such as methanol or acetonitrile.

The solvent should be of high purity (LC-MS grade).

A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in

positive ion mode.

ESI-MS Acquisition Parameters:

Ionization Mode: Positive (to observe [M+H]⁺ and [M+Na]⁺).

Capillary Voltage: 3-5 kV.

Nebulizing Gas (N₂) Flow: 5-10 L/min.

Drying Gas (N₂) Temperature: 300-350 °C.

Mass Range: m/z 50-500.

Fragmentor Voltage: 70-120 V (can be varied to induce fragmentation for MS/MS studies).
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Data Analysis:

Identify the molecular ion peak ([M+H]⁺). The characteristic isotopic pattern of bromine (two

peaks of nearly equal intensity separated by 2 Da) should be observed.

Identify other adducts, such as the sodium adduct ([M+Na]⁺).

If MS/MS was performed, analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly dry a small amount (1-2 mg) of 7-bromo-N-methylquinoxalin-2-amine and

approximately 100-200 mg of spectroscopic grade potassium bromide (KBr).

Grind the sample and KBr together in an agate mortar and pestle to a very fine, homogenous

powder.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

FTIR Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be collected before scanning the sample.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule (N-H, C-H, C=N, C=C, C-N, C-Br).

Compare the obtained spectrum with reference spectra of similar compounds if available.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 7-
bromo-N-methylquinoxalin-2-amine.
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Caption: Experimental workflow for the spectroscopic characterization of 7-bromo-N-
methylquinoxalin-2-amine.
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Caption: Logical relationship of spectroscopic data analysis for structural confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of 7-bromo-N-methylquinoxalin-2-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12106989#spectroscopic-data-for-7-bromo-n-
methylquinoxalin-2-amine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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